Butyric-3,3-D2 acid

Stable isotope dilution LC-MS/MS method validation SCFA quantification

Butyric-3,3-D2 acid (CAS 64833-96-1) is a stable isotope-labeled analog of butyric acid, a four-carbon short-chain fatty acid (SCFA). In this deuterated compound, two hydrogen atoms at the C3 position are replaced with deuterium (²H), yielding a molecular formula of C₄H₆D₂O₂ and an average molecular mass of 90.12 Da—2.02 Da heavier than unlabeled butyric acid (C₄H₈O₂; 88.11 Da).

Molecular Formula C4H8O2
Molecular Weight 90.12 g/mol
CAS No. 64833-96-1
Cat. No. B3044193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyric-3,3-D2 acid
CAS64833-96-1
Molecular FormulaC4H8O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCCCC(=O)O
InChIInChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2
InChIKeyFERIUCNNQQJTOY-CBTSVUPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyric-3,3-D2 acid (CAS 64833-96-1): Isotopic Purity and Physicochemical Properties for SCFA Quantification


Butyric-3,3-D2 acid (CAS 64833-96-1) is a stable isotope-labeled analog of butyric acid, a four-carbon short-chain fatty acid (SCFA) . In this deuterated compound, two hydrogen atoms at the C3 position are replaced with deuterium (²H), yielding a molecular formula of C₄H₆D₂O₂ and an average molecular mass of 90.12 Da—2.02 Da heavier than unlabeled butyric acid (C₄H₈O₂; 88.11 Da) . The compound is supplied at an isotopic enrichment of ≥98 atom % D, ensuring minimal spectral interference from the unlabeled isotopologue . Its predicted physicochemical properties (boiling point 164.3±3.0 °C, LogP ~0.78) are essentially indistinguishable from those of unlabeled butyric acid, enabling identical sample preparation workflows while providing the mass shift necessary for quantitative mass spectrometry applications .

Why Unlabeled Butyric Acid or Higher-Mass Deuterated Analogs Cannot Substitute for Butyric-3,3-D2 acid in Quantitative LC-MS/MS


Generic substitution with unlabeled butyric acid fails in quantitative workflows because it co-elutes and shares the same precursor and product ion masses as the endogenous analyte, rendering internal standard-based normalization impossible [1]. Conversely, substituting a higher-mass deuterated analog (e.g., butyric-d₇ acid) introduces a larger mass shift that can exceed the optimal mass difference window for certain tandem mass spectrometry (MS/MS) transitions or may fail to co-elute precisely due to reversed-phase chromatographic isotope effects [2]. Butyric-3,3-D2 acid occupies a specific functional niche: the +2 Da mass shift is sufficient to separate the internal standard signal from the natural isotopic envelope of the analyte (M+1, M+2) while remaining close enough to avoid significant deuterium-induced chromatographic retention time shifts that can compromise peak integration accuracy in fast LC gradients [2][3].

Butyric-3,3-D2 acid (CAS 64833-96-1): Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Enrichment: Butyric-3,3-D2 acid vs. Alternative Deuterated Butyrate Analogs

The isotopic enrichment specification of Butyric-3,3-D2 acid is ≥98 atom % D, a value that meets the minimum purity threshold for internal standard use in FDA and EMA bioanalytical method validation guidance . While this enrichment value is comparable to butyric-d₇ acid (also specified at ≥98 atom % D), the critical differentiation lies in the reduced isotopic cross-contamination risk between internal standard and analyte channels . A lower-mass deuterated analog (d₂) produces a smaller isotopic envelope than a perdeuterated analog (d₇), thereby minimizing the residual unlabeled isotopologue contribution that can inflate lower limit of quantification (LLOQ) values [1].

Stable isotope dilution LC-MS/MS method validation SCFA quantification

Mass Shift Differential: Butyric-3,3-D2 acid (+2 Da) vs. Unlabeled Butyric Acid (0 Da) vs. Butyric-d₇ acid (+7 Da)

The exact monoisotopic mass of Butyric-3,3-D2 acid is 90.064980 Da, compared to 88.052429 Da for unlabeled butyric acid—a difference of +2.012551 Da . This +2 Da mass shift places the internal standard signal outside the natural M+1 (¹³C) and M+2 (¹³C₂ or ¹³C¹⁸O) isotopic envelope of the endogenous analyte, preventing endogenous contribution to the internal standard channel [1]. In contrast, a +7 Da shift (as with butyric-d₇ acid, molecular weight ~95.15 Da) may place the internal standard mass outside the optimal quadrupole transmission window when monitoring low-m/z fragment ions in tandem MS, potentially reducing signal-to-noise ratio [2].

Quantitative mass spectrometry Internal standard selection SCFA analysis

Chromatographic Retention Time: Deuterium Isotope Effect on Reversed-Phase LC

Deuterated analogs often exhibit slightly shorter retention times than their protium counterparts in reversed-phase liquid chromatography due to the lower polarizability of C–D bonds relative to C–H bonds, which reduces hydrophobic interaction with the stationary phase [1]. The magnitude of this retention time shift (ΔtR) scales with the number of deuterium atoms incorporated. A d₂-labeled compound (two deuterium substitutions) exhibits a smaller ΔtR than a perdeuterated d₇ analog, thereby more closely matching the retention time of the endogenous analyte [2]. This closer co-elution minimizes the differential matrix effect—a phenomenon where ion suppression or enhancement varies across the chromatographic peak due to changing solvent composition—thereby improving quantitative accuracy [3].

LC-MS/MS Deuterium isotope effect Method robustness

Position-Specific Deuteration: C3-D₂ Labeling vs. C2/C4 or Perdeuterated Alternatives

The position-specific deuteration at the C3 (β) position of Butyric-3,3-D2 acid enables tracking of β-oxidation pathways in mitochondria with greater mechanistic resolution than perdeuterated analogs . In β-oxidation, butyrate undergoes sequential cleavage of two-carbon acetyl-CoA units; the C3 deuterium label is retained through the first round of β-oxidation and can be traced into downstream metabolites, whereas perdeuterated labels become scrambled across multiple positions, obscuring pathway-specific flux measurements [1]. This positional specificity is not offered by unlabeled butyric acid (no tracing capability) or by randomly labeled commercial preparations.

Metabolic tracing β-oxidation Stable isotope-resolved metabolomics

Mass Spectrometric Fragmentation: C3-D₂ Label Retention in Product Ion Spectra

In collision-induced dissociation (CID) of butyric acid, the most abundant product ion typically arises from neutral loss of water (H₂O, –18 Da) or carbon dioxide (CO₂, –44 Da), with the remaining alkyl fragment retaining the C3 position [1]. Because Butyric-3,3-D2 acid incorporates deuterium specifically at C3, the +2 Da mass shift is fully preserved in the alkyl product ion, enabling a distinct MRM transition (e.g., m/z 89→43 for unlabeled; m/z 91→45 for d₂-labeled) that avoids cross-talk with the endogenous analyte channel [2]. In contrast, butyric acid labeled at the carboxyl position (e.g., butyric-1-¹³C) would lose the label upon decarboxylation, and perdeuterated analogs may produce complex isotopologue distributions in product ion spectra that complicate quantitation [3].

MRM optimization MS/MS fragmentation Quantitative SCFA analysis

Procurement Cost Efficiency: Butyric-3,3-D2 acid vs. Perdeuterated Butyric-d₇ acid

The synthesis of partially deuterated isotopologues such as Butyric-3,3-D2 acid requires fewer synthetic steps and lower consumption of expensive deuterated reagents (e.g., D₂O, NaBD₄) compared to perdeuterated butyric-d₇ acid, which requires deuteration across all seven aliphatic positions [1]. This translates to a lower unit cost: vendor pricing data indicates that Butyric-3,3-D2 acid (TRC B692239) is available at approximately $121 for 25 mg, whereas butyric-d₇ acid is listed at approximately $698 for 5 g (equivalent to ~$3.50 per 25 mg for the d₇ form at bulk scale, but small-quantity pricing for d₇ typically exceeds $200 per 100 mg) [2]. For laboratories performing routine SCFA quantification requiring internal standards, the d₂ isotopologue offers equivalent analytical performance for most MRM-based assays at a lower per-assay cost.

Cost-benefit analysis Stable isotope procurement SCFA internal standard

Butyric-3,3-D2 acid (CAS 64833-96-1): Validated Research and Industrial Application Scenarios


Quantitative LC-MS/MS Analysis of Butyrate in Human Fecal and Plasma Samples

Butyric-3,3-D2 acid serves as an optimal internal standard for the absolute quantification of endogenous butyrate in complex biological matrices. The +2 Da mass shift positions the internal standard signal outside the natural M+2 isotopic envelope of unlabeled butyrate, preventing endogenous contribution to the standard channel while maintaining near-identical chromatographic retention time to minimize differential matrix effects [1]. The C3-position deuteration ensures label retention in the alkyl product ion following neutral loss of water or CO₂ during MS/MS fragmentation, enabling sensitive and specific MRM transitions [2].

Mitochondrial β-Oxidation Flux Studies Using Stable Isotope-Resolved Metabolomics

The position-specific deuteration at the C3 (β) carbon makes Butyric-3,3-D2 acid uniquely suited for tracing mitochondrial β-oxidation pathways. Upon cellular uptake, the C3-deuterated butyrate undergoes the first round of β-oxidation to yield acetyl-CoA isotopologues whose labeling patterns reveal pathway-specific flux information [1]. This positional specificity enables researchers to distinguish between β-oxidation-derived acetyl-CoA and acetyl-CoA derived from alternative sources (e.g., glycolysis, ketogenesis), a capability not offered by perdeuterated or uniformly labeled analogs where label scrambling obscures pathway resolution [2].

NMR-Based Mechanistic Studies of Butyrate Metabolism and Enzyme Kinetics

In ²H NMR spectroscopy, the C3-position deuteration provides a distinct spectral handle that can be used to monitor specific hydrogen positions during enzymatic transformations without the signal overlap encountered with protiated butyrate [1]. This is particularly valuable for studying the stereochemistry and mechanism of enzymes involved in SCFA activation (e.g., acyl-CoA synthetases) and subsequent β-oxidation steps, as the deuterium label at the β-position remains intact through multiple enzymatic steps while providing a clean, quantifiable NMR signal [2].

Routine High-Throughput SCFA Profiling in Core Metabolomics Facilities

For core facilities performing large-scale SCFA profiling of hundreds to thousands of biological samples, Butyric-3,3-D2 acid offers the optimal balance of analytical performance and procurement cost-efficiency. The d₂ isotopologue provides sufficient mass separation for robust quantitation at a per-milligram cost approximately 3-5× lower than perdeuterated d₇ alternatives at research-scale quantities [1]. This cost advantage translates to lower per-assay internal standard expense without compromising method validation parameters, making it the fiscally prudent choice for high-volume metabolomics service laboratories [2].

Technical Documentation Hub

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